![molecular formula C16H20N2O4 B2791806 Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 318288-60-7](/img/structure/B2791806.png)
Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate
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Description
Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate is a chemical compound . It is also known as EMOA.
Physical And Chemical Properties Analysis
Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate has a molecular weight of 304.346. Similar compounds like Ethyl (4-methylbenzoyl)acetate have a boiling point of 244-245 °C (lit.), a density of 1.056 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.5315 (lit.) .Mechanism of Action
Target of Action
Similar compounds like ethyl (4-methylbenzoyl)acetate have been used in the synthesis of quinoxaline derivatives , suggesting potential interactions with biological targets involved in these pathways.
Mode of Action
It’s known that similar β-keto esters undergo co/mn mediated oxidative coupling reactions with various indole derivatives . This suggests that Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate might interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds have been involved in oxidative cross-coupling reactions with indoles . This suggests that Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate might influence pathways involving indole derivatives.
Result of Action
The compound’s potential involvement in oxidative cross-coupling reactions with indoles suggests it may influence cellular processes related to these molecules.
properties
IUPAC Name |
ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-3-22-14(19)10-13-15(20)17-8-9-18(13)16(21)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUGABBPQCHNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate |
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